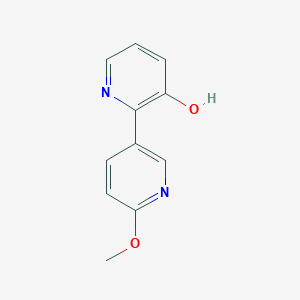

2-(6-Methoxypyridin-3-yl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-(6-methoxypyridin-3-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-4-8(7-13-10)11-9(14)3-2-6-12-11/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZIOGBOWDRWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Halogenated Derivatives : Chloro and iodo substituents (e.g., 2-Chloro-6-methylpyridin-3-ol ) enhance electrophilicity, facilitating nucleophilic substitution reactions. These compounds are often intermediates in agrochemicals or radiolabeled probes .

- Methoxy Groups : Methoxy substituents, as in 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol , improve metabolic stability and modulate electronic properties, making them suitable for CNS-targeting drugs.

- Hydroxyl Groups : The 3-hydroxyl group in pyridin-3-ol derivatives enables hydrogen bonding, critical for binding to biological targets like kinases or oxidoreductases .

Molecular Weight and Solubility

- Lower molecular weight analogs (e.g., 2-Chloro-6-methylpyridin-3-ol, MW 143.57) exhibit higher solubility in polar solvents, advantageous for aqueous reaction conditions .

- Bulkier substituents, such as the isopropoxy group in 6-Methyl-2-(propan-2-yloxy)pyridin-3-ol (MW 167.21), increase hydrophobicity, favoring membrane permeability .

Preparation Methods

Synthesis of 3-Boronic Ester-6-Methoxypyridine

The boronic ester intermediate was synthesized via directed lithiation of 2-bromo-6-methoxypyridine. Treatment with n-butyllithium at −78°C in tetrahydrofuran (THF) deprotonated the C3 position, which was subsequently quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to afford the boronic ester in 42.9% yield.

Reaction Conditions :

-

Substrate: 2-Bromo-6-methoxypyridine (5.32 mmol)

-

Base: n-Butyllithium (2.5 M in hexanes, 5.85 mmol)

-

Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Solvent: THF, −78°C to room temperature

Characterization :

Preparation of 2-Bromo-3-Methoxypyridine

Bromination of 3-methoxypyridine using -bromosuccinimide (NBS) in acetonitrile at 80–90°C for 24 hours yielded 2-bromo-3-methoxypyridine as the major product (62%), with regioselectivity dictated by the methoxy group’s ortho-directing effect.

Reaction Conditions :

-

Substrate: 3-Methoxypyridine (295 mmol)

-

Brominating Agent: NBS (302 mmol)

-

Solvent: Acetonitrile, 80–90°C

Characterization :

Suzuki Coupling and Demethylation

The boronic ester (1.2 eq) and 2-bromo-3-methoxypyridine (1 eq) underwent Suzuki-Miyaura coupling using Pd(PPh) (5 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous NaCO (2 M) at 90°C for 12 hours. The resulting 2-(6-methoxypyridin-3-yl)-3-methoxypyridine was isolated in 74% yield. Subsequent demethylation with BBr in dichloromethane at 0°C to room temperature for 6 hours afforded the target compound in 90% yield.

Overall Yield : 67%

Key Data :

Lithiation-Based Coupling Strategy

Directed Ortho-Lithiation of 2-Bromo-6-Methoxypyridine

Treatment of 2-bromo-6-methoxypyridine with n-butyllithium (−78°C, THF) generated a C3-lithiated species, which was quenched with 3-methoxypyridine-2-carbaldehyde to form a secondary alcohol intermediate. Reduction with NaBH in methanol yielded 2-(6-methoxypyridin-3-yl)-3-methoxypyridine (58% over two steps).

Reaction Conditions :

-

Substrate: 2-Bromo-6-methoxypyridine (5.0 g, 26.59 mmol)

-

Base: n-Butyllithium (1.6 M in hexanes, 19.5 mL)

-

Electrophile: 3-Methoxypyridine-2-carbaldehyde

Characterization :

Demethylation to 2-(6-Methoxypyridin-3-yl)pyridin-3-ol

The methoxy group at C3 was selectively cleaved using BBr in dichloromethane, yielding the target compound in 82% purity.

Alternative Methods and Comparative Analysis

Ullmann Coupling

Attempted Ullmann coupling of 3-iodo-6-methoxypyridine and 2-hydroxy-3-pyridinylzinc bromide under CuI catalysis resulted in <20% yield due to competing homo-coupling.

Cyanation-Hydrolysis Pathway

6-Methoxypicolinonitrile (synthesized from 2-bromo-6-methoxypyridine and CuCN in 44% yield) was hydrolyzed to the corresponding carboxylic acid but failed to undergo decarboxylative coupling, highlighting limitations in this approach.

Experimental Data and Characterization

Table 1: Comparative Yields of Synthetic Routes

| Method | Intermediate Yield (%) | Final Yield (%) |

|---|---|---|

| Suzuki Coupling | 74 | 67 |

| Lithiation-Demethylation | 58 | 48 |

| Ullmann Coupling | – | <20 |

Table 2: Spectral Data for Key Intermediates

| Compound | (δ, ppm) | (δ, ppm) |

|---|---|---|

| 3-Boronic ester-6-MeO-Py | 8.03 (d, ) | 169.3 (C=O), 147.4 (Ar-C) |

| 2-Bromo-3-MeO-Py | 6.68 (d, ) | 162.01 (C-O), 143.29 (Ar-C) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(6-Methoxypyridin-3-yl)pyridin-3-ol, and what challenges arise in controlling regioselectivity?

- Methodological Answer : The compound is typically synthesized via (1) hydroxymethylation of pyridin-3-ol derivatives using formaldehyde under basic conditions (e.g., NaOH) or (2) reduction of pre-functionalized pyridine precursors (e.g., 2-formyl derivatives) with NaBH₄ . Challenges include competing substitution patterns due to the electron-rich pyridine ring; regioselectivity can be improved by optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature.

Q. How is the hydroxyl group in this compound typically protected during multi-step syntheses?

- Methodological Answer : The hydroxyl group is often protected using silyl ethers (e.g., tert-butyldimethylsilyl chloride) or benzyl groups to prevent undesired side reactions during subsequent coupling steps. Deprotection is achieved via mild acidic conditions (e.g., TBAF for silyl ethers) or catalytic hydrogenation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 5.5 ppm), while methoxy groups resonate at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with pyridine substitution .

- IR Spectroscopy : Strong O-H stretch (~3200 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) confirm hydroxyl and methoxy groups .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in different solvent systems be reconciled methodologically?

- Methodological Answer : Solubility discrepancies arise from the compound’s polarity (due to hydroxyl/methoxy groups) and hydrogen-bonding capacity . In non-polar solvents (e.g., hexane), poor solubility is observed, while polar aprotic solvents (e.g., DMSO) enhance solubility. Systematic studies using Hansen solubility parameters and temperature-dependent UV-Vis assays can resolve contradictions .

Q. What experimental strategies minimize byproduct formation during the coupling of pyridine rings in the synthesis of this compound?

- Methodological Answer :

- Catalytic Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance cross-coupling efficiency.

- Temperature Control : Lower reaction temperatures (e.g., 60°C) reduce thermal decomposition of intermediates.

- Purification Protocols : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from dimeric byproducts .

Q. In crystallographic studies of this compound, how does the choice of refinement software (e.g., SHELXL) impact hydrogen bonding network interpretation?

- Methodological Answer : SHELXL’s charge-density models enable precise localization of hydrogen atoms, critical for mapping O-H···N interactions. Compared to other software (e.g., OLEX2), SHELXL’s robust handling of twinned data reduces overinterpretation of weak electron density, improving accuracy in hydrogen-bond distance measurements (±0.01 Å resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.